molecular formula C70H118N2O56 B1512774 Pubchem_71308754 CAS No. 71246-55-4

Pubchem_71308754

Cat. No. B1512774
CAS RN: 71246-55-4
M. Wt: 1883.7 g/mol
InChI Key: KOZCRMMRHOKBQT-YBLKTATPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pubchem_71308754 is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a member of the benzothiazole family and has been synthesized using a specific method that involves the reaction of various chemicals. The synthesis method is crucial in ensuring the purity and quality of the compound, which is essential for its scientific research application.

Mechanism of Action

The mechanism of action of Pubchem_71308754 is not fully understood. However, studies have shown that this compound may inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, Pubchem_71308754 may inhibit the production of certain inflammatory mediators, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects
Studies have shown that Pubchem_71308754 may have significant biochemical and physiological effects. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, Pubchem_71308754 may reduce the production of reactive oxygen species, which may contribute to its anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One advantage of Pubchem_71308754 is its potential therapeutic applications in the treatment of cancer and inflammatory diseases. Additionally, this compound has been shown to have a low toxicity profile, which may make it a safer alternative to other anti-cancer and anti-inflammatory drugs. However, the limitations of Pubchem_71308754 include its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are numerous future directions for the scientific research of Pubchem_71308754. One potential direction is the development of novel drug delivery systems that can improve the solubility and bioavailability of this compound. Additionally, further studies are needed to fully understand the mechanism of action of Pubchem_71308754 and its potential therapeutic applications in the treatment of cancer and inflammatory diseases.

Synthesis Methods

The synthesis of Pubchem_71308754 involves the reaction of 2-aminobenzothiazole and 2,4-dichlorobenzaldehyde in the presence of a base catalyst such as sodium hydroxide. The reaction occurs under reflux conditions and produces a yellow solid that is purified using recrystallization. This method ensures the purity of the compound and eliminates any impurities that may affect its scientific research application.

Scientific Research Applications

Pubchem_71308754 has been the subject of numerous scientific studies due to its potential therapeutic applications. Studies have shown that this compound exhibits anti-cancer properties and has the potential to inhibit the growth of cancer cells. Additionally, Pubchem_71308754 has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as arthritis.

properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-5-[(2S,3S,4S,5R,6R)-4-[(2R,3S,4S,5S,6R)-3-[(2S,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3S,4S,5R,6R)-4-[(2S,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[[(2S,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,5-dihydroxyoxan-2-yl]oxymethyl]-3,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C70H118N2O56/c1-15(83)71-17(3-73)30(86)53(18(85)4-74)121-61-29(72-16(2)84)40(96)54(26(12-82)118-61)122-66-52(108)56(124-69-60(47(103)37(93)24(10-80)116-69)128-70-59(46(102)36(92)25(11-81)117-70)127-65-50(106)43(99)33(89)21(7-77)113-65)39(95)28(120-66)13-109-62-51(107)55(123-68-58(45(101)35(91)23(9-79)115-68)126-64-49(105)42(98)32(88)20(6-76)112-64)38(94)27(119-62)14-110-67-57(44(100)34(90)22(8-78)114-67)125-63-48(104)41(97)31(87)19(5-75)111-63/h3,17-70,74-82,85-108H,4-14H2,1-2H3,(H,71,83)(H,72,84)/t17-,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37+,38+,39+,40+,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53+,54+,55-,56-,57-,58-,59-,60-,61-,62-,63+,64+,65+,66-,67-,68+,69+,70+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZCRMMRHOKBQT-YBLKTATPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)OC2C(C(C(C(O2)COC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(C(O1)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)CO)O[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@@H]7[C@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@@H]9[C@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C70H118N2O56
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90745630
Record name PUBCHEM_71308754
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1883.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pubchem_71308754

CAS RN

71246-55-4
Record name PUBCHEM_71308754
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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